molecular formula C20H22ClNO12 B015838 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 35023-71-3

2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B015838
CAS No.: 35023-71-3
M. Wt: 503.8 g/mol
InChI Key: QRNIUQCWYQOPLO-OUUBHVDSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

TBTA can be synthesized through the click reaction between tripropargylamine and benzyl azide. The reaction is typically carried out in the presence of copper(II) acetate and sodium ascorbate in acetonitrile. The process involves the following steps :

  • Dissolve copper(II) acetate in acetonitrile and stir until a bright blue solution is obtained.
  • Add tripropargylamine and benzyl azide to the solution.
  • Introduce sodium ascorbate dissolved in water to the reaction mixture.
  • Stir the mixture at room temperature for 30 minutes, then heat at 45°C for 5 hours.
  • Add a second portion of benzyl azide and continue heating at 45°C for an additional 19 hours.
  • Concentrate the reaction mixture to dryness and purify the product through extraction and precipitation.

Industrial Production Methods

Industrial production of TBTA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

TBTA primarily undergoes coordination reactions with copper(I) ions, forming stable complexes that facilitate azide-alkyne cycloaddition reactions. These reactions are highly regioselective and efficient, making TBTA an ideal ligand for click chemistry .

Common Reagents and Conditions

    Copper(I) ions: Stabilized by TBTA to prevent oxidation and disproportionation.

    Azides and Alkynes: Reactants in the click reaction.

    Sodium Ascorbate: Reducing agent to generate copper(I) ions in situ.

    Acetonitrile: Solvent for the reaction.

Major Products

The primary product of the click reaction facilitated by TBTA is a 1,2,3-triazole derivative. This product is formed through the regioselective cycloaddition of azides and alkynes .

Mechanism of Action

TBTA exerts its effects by stabilizing copper(I) ions, which are essential for the catalysis of azide-alkyne cycloaddition reactions. The ligand forms a complex with copper(I), preventing its oxidation and disproportionation. This stabilization allows the catalytic cycle of the click reaction to proceed efficiently, resulting in the formation of 1,2,3-triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TBTA

TBTA is unique due to its high efficiency in stabilizing copper(I) ions and its versatility in various solvents, including both aqueous and organic media. This makes it a preferred ligand for many click chemistry applications, particularly in the synthesis of bioconjugates and materials .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNIUQCWYQOPLO-OUUBHVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Reactant of Route 6
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2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

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